An In-depth Technical Guide to 5-Formyl-2-methoxyphenyl Acetate
An In-depth Technical Guide to 5-Formyl-2-methoxyphenyl Acetate
This guide provides a comprehensive overview of 5-Formyl-2-methoxyphenyl Acetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, underpinned by established scientific principles and methodologies.
Introduction
5-Formyl-2-methoxyphenyl Acetate, also known by synonyms such as 3-Acetoxy-4-methoxybenzaldehyde and O-Acetyl Isovanillin, is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring an acetylated phenol, a methoxy group, and a formyl group, provides a unique combination of reactive sites, making it a versatile precursor for a wide range of more complex molecules. This guide will explore the essential characteristics of this compound, offering both theoretical insights and practical guidance for its use in a laboratory setting.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.
Structural and Molecular Data
5-Formyl-2-methoxyphenyl Acetate is characterized by the following identifiers and molecular properties:
| Property | Value | Source(s) |
| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |
| CAS Number | 881-57-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2][3] |
| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)C=O)OC | [2] |
| InChI Key | ZVPGTXJXZIXWGR-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The bulk properties of 5-Formyl-2-methoxyphenyl Acetate are summarized below, providing crucial information for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Appearance | White to Orange to Green powder to crystal | [1][4][5] |
| Melting Point | 85.0 to 89.0 °C (87 °C reference) | [4][5][6] |
| Boiling Point | 293°C at 760 mmHg (Predicted) | |
| Purity | >98.0% (GC) | [1][4][5][6] |
| Storage | Inert atmosphere, 2-8°C is recommended | [5] |
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of 5-Formyl-2-methoxyphenyl Acetate is a critical aspect of its utility. This section outlines a common synthetic protocol and discusses the expected spectroscopic data for structural verification.
Synthetic Protocol: Acetylation of Vanillin
A prevalent method for the synthesis of the related compound, O-Acetylvanillin, involves the acetylation of vanillin.[7][8] This straightforward esterification can be adapted and is conceptually similar to the synthesis of 5-Formyl-2-methoxyphenyl Acetate's isomers. The following is a representative protocol.
Objective: To synthesize vanillin acetate via base-catalyzed acetylation of vanillin.
Materials:
-
Vanillin (3.2 mmol)
-
Dichloromethane (DCM) (5-6 mL)
-
Acetic anhydride (3.84 mmol)
-
Dry pyridine (3.84 mmol)
-
Crushed ice
-
Deionized water
-
95% Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under anhydrous conditions, dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane in a round-bottom flask.[8][9]
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).[8][9]
-
Stir the reaction mixture at room temperature for 3-4 hours.[8][9]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[9]
-
Upon completion, evaporate the dichloromethane using a rotary evaporator.[8][9]
-
Pour the resulting mixture onto crushed ice, which will cause the product to precipitate.[8][9]
-
Filter the precipitate and wash it with deionized water.[8][9]
-
Dry the precipitate and recrystallize from 95% ethanol for purification.[8][9]
Workflow Diagram:
Caption: Workflow for the synthesis of vanillin acetate.
Spectroscopic Data
Part 3: Applications in Research and Development
5-Formyl-2-methoxyphenyl Acetate is classified as a building block, primarily used in the synthesis of more complex molecules.[1][5]
Role in Organic Synthesis
Its utility stems from the reactivity of the aldehyde group, which can undergo a variety of transformations. For instance, it can be a substrate in reactions such as:
-
Rieche formylation: A process to introduce a formyl group onto an aromatic ring.[11]
-
Knoevenagel condensation: A reaction of an aldehyde or ketone with an active methylene compound to produce a new carbon-carbon double bond.[11]
These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular scaffolds.
Intermediate in Drug Discovery
Vanillin and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[12] For example, vanillin is a precursor for compounds like papaverine and trimethoprim.[12] By extension, functionalized derivatives like 5-Formyl-2-methoxyphenyl Acetate serve as important starting materials in the development of novel therapeutic agents. Its structure is a component in the synthesis of various biologically active compounds, including those with potential antimicrobial properties.[9][12] The strategic modification of the vanillin scaffold is a key approach in enhancing the pharmacological activity of new drug candidates.[12]
Logical Relationship Diagram:
Caption: Role of the compound in synthesis and drug development.
Part 4: Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Formyl-2-methoxyphenyl Acetate is classified with the following hazards:[2]
The signal word associated with this compound is "Warning".[2][4]
Recommended Precautionary Measures
When handling 5-Formyl-2-methoxyphenyl Acetate, the following precautionary statements should be observed:[2][4]
-
P280: Wear protective gloves/eye protection/face protection.[2][4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2][4]
Conclusion
5-Formyl-2-methoxyphenyl Acetate is a versatile and valuable chemical intermediate with well-defined properties. Its utility as a building block in organic synthesis, particularly in the context of drug discovery and development, is significant. This guide has provided a detailed overview of its core properties, a representative synthetic protocol, key applications, and essential safety information to support its effective and safe use by researchers and scientists in the field.
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Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]
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5-Formyl-2-methoxyphenyl acetate. Crysdot LLC. [Link]
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Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC, National Institutes of Health. [Link]
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(5-Formyl-2-methoxyphenyl)acetic acid | CAS#:893733-62-5. Chemsrc. [Link]
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CAS 881-57-2 | 5-Formyl-2-methoxyphenyl acetate. Alchem.Pharmtech. [Link]
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O-Acetylvanillin | CAS#:881-68-5. Chemsrc. [Link]
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5-formyl-2-methoxyphenyl acetate (C10H10O4). PubChemLite. [Link]
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The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Journal of Science Education. [Link]
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64734 Real Estate & Homes For Sale. Zillow. [Link]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, ACS Publications. [Link]
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